molecular formula C7H5NO B13793116 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile CAS No. 857633-15-9

7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile

Cat. No.: B13793116
CAS No.: 857633-15-9
M. Wt: 119.12 g/mol
InChI Key: GNFQBKOLHDJZIP-UHFFFAOYSA-N
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Description

7-Oxabicyclo[410]hepta-2,4-diene-2-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxygen bridge and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, furan acts as the diene, and an appropriate nitrile-containing dienophile is used. The reaction conditions often require moderate temperatures and the presence of a catalyst to facilitate the cycloaddition .

Industrial Production Methods: While specific industrial production methods for 7-Oxabicyclo[41This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, amines, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the bicyclic structure may interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Uniqueness: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile is unique due to its combination of a bicyclic structure with an oxygen bridge and a nitrile group.

Properties

CAS No.

857633-15-9

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile

InChI

InChI=1S/C7H5NO/c8-4-5-2-1-3-6-7(5)9-6/h1-3,6-7H

InChI Key

GNFQBKOLHDJZIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(O2)C(=C1)C#N

Origin of Product

United States

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